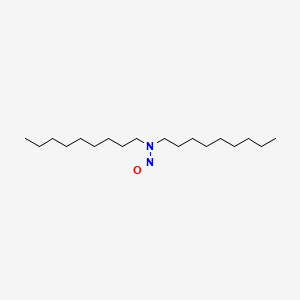

N-亚硝基-N,N-二壬胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Nitroso-N,N-dinonylamine is a stable product in a radiolysis reaction . It has a molecular weight of 298.51 and a molecular formula of C18H38N2O . It is primarily used for research purposes .

Synthesis Analysis

Nitrosamines, including N-Nitroso-N,N-dinonylamine, are typically formed from the reaction of nitrites and secondary amines . The nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2). Nitrous acid is formed, but it reacts further with acid to make water and the nitrosonium cation .Molecular Structure Analysis

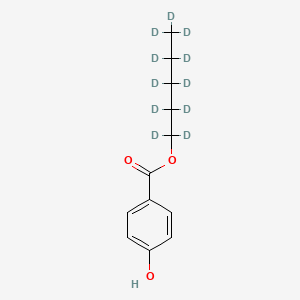

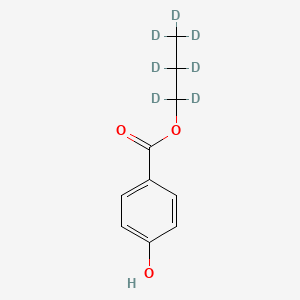

N-Nitroso-N,N-dinonylamine contains a total of 58 bonds; 20 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, and 1 N-nitroso group (aliphatic) . The molecule consists of 38 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis

The nitrosonium cation is electron deficient and is a very good electrophile, very susceptible to attack by a nucleophile. When the nucleophile is an amine, the product (after loss of an H+ from the amine nitrogen) is called an N-nitrosoamine .Physical And Chemical Properties Analysis

N-Nitroso-N,N-dinonylamine is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .科学研究应用

实验室研究中的研究工具N-亚硝基-N,N-二壬胺与其他亚硝胺一样,已用于实验室研究中以诱导实验动物肿瘤。该应用主要是为了了解致癌机制和研究潜在的治疗干预措施。由于这些产品中存在的胺的亚硝化作用,在各种食品中检测到此类物质,并且还注意到它们存在于橡胶制品中。已知这些化合物具有刺激皮肤和眼睛的能力,并可能损害肝脏和肾脏。它们在动物中具有致突变性,并且可以合理地预期在人类中致癌 (NCI05, 2020).

水处理和环境问题N-亚硝基-N,N-二壬胺可能是水处理过程的副产品。具体而言,研究重点是单氯胺反应生成相关化合物 N-亚硝基二甲胺 (NDMA),表明它是潜在的消毒副产物。由于其致癌性,此类化合物在水处理设施中的形成引起了重大的环境问题。这种形成受单氯胺浓度和水中前体物存在的影响。了解这些形成途径对于制定策略以减轻处理过的水中此类有害化合物的存在至关重要 (Choi & Valentine, 2002).

作用机制

Target of Action

N-Nitroso-N,N-dinonylamine is a stable product in a radiolysis reaction

Mode of Action

The N-nitroso compounds, which include N-Nitroso-N,N-dinonylamine, have been demonstrated to be carcinogenic, mutagenic, and teratogenic in various animal species . They are stable at physiological pH and are metabolized by microsomal mixed function oxidases .

Biochemical Pathways

Significant developments in the chemistry and biochemistry of nitrosamines and other N-nitroso compounds have been observed . The biochemistry of the alpha-hydroxylation of simple nitrosamines and other biochemical activation pathways applicable to nitrosamines containing OH, C=O, and other groups is much better understood .

Pharmacokinetics

The presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny . The concern for N-nitrosamines leaching into pharmaceutical products from container closure systems has been reduced significantly by advances in curing systems for elastomeric components .

Result of Action

The result of acute poisoning of rats by nitrosodimethylamine was extensive liver necrosis, which led rapidly to their death . With chronic administration to rats, a natural supplement to the acute study that produced such significant results, Magee and Barnes began an increasingly intense examination of the toxicology of N-nitroso compounds .

Action Environment

It’s known that the risk management and testing approaches being suggested are familiar to the inhalation product industry, which has for many years used such approaches to lower or eliminate the risk of trace levels of n-nitrosamines as potential leachables from inhaler and nasal product components .

未来方向

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . It would be desirable to have an inhibitor which could be added to the formulation to minimize nitrosamine formation . This work demonstrates, for the first time, that the inhibition of nitrosamine formation in oral solid dosage forms is indeed feasible with suitable inhibitors .

属性

IUPAC Name |

N,N-di(nonyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPXOAQLARIGFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCCC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696589 |

Source

|

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-N,N-dinonylamine | |

CAS RN |

84424-96-4 |

Source

|

| Record name | N-Nitroso-N-nonyl-1-nonanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。